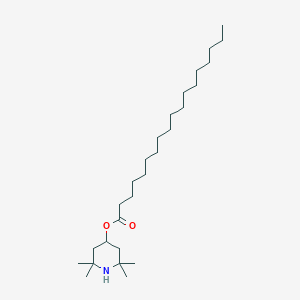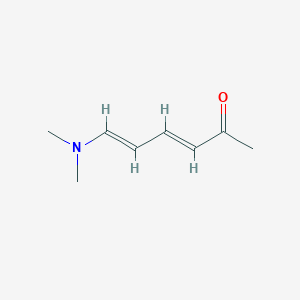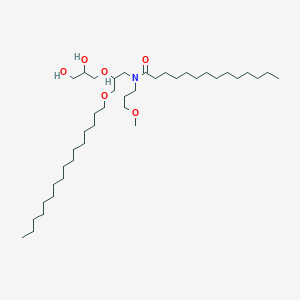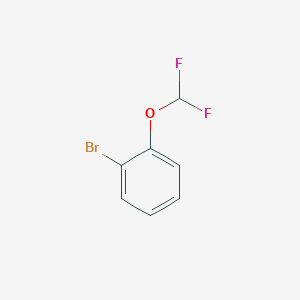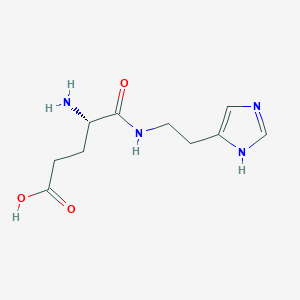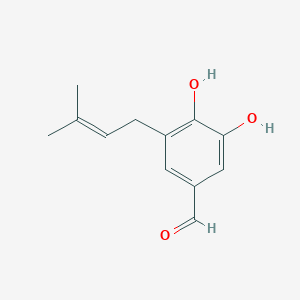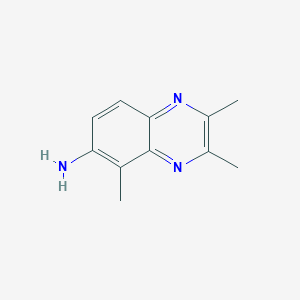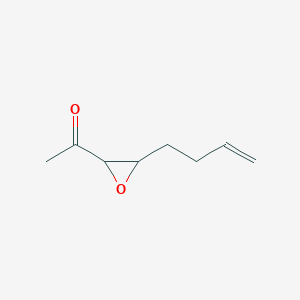![molecular formula C16H33NO6Si B065743 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate CAS No. 159856-61-8](/img/structure/B65743.png)
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate is an organic silicon compound with the molecular formula C13H31NO3Si. It is known for its transparent liquid state, lower viscosity, and higher reactivity . This compound has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate involves the reaction of 4-(Ethenyloxy)butanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as distillation or chromatography .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyloxy group, leading to the formation of epoxides or other oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents such as hydrogen peroxide, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials, including coatings, adhesives, and sealants.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties, such as biocompatibility and stability.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of medical devices.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate involves its ability to form strong covalent bonds with various substrates. The ethenyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triethoxysilyl group can hydrolyze and condense to form siloxane bonds, which contribute to the stability and durability of the resulting materials. These molecular interactions and pathways make the compound highly versatile and effective in various applications.
Comparison with Similar Compounds
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate can be compared with other similar compounds, such as:
4-(Vinyloxy)butyl [3-(triethoxysilyl)propyl]carbamate: This compound has a similar structure but with a vinyloxy group instead of an ethenyloxy group. It exhibits similar reactivity and applications.
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 4-(ethenyloxy)butyl ester: This is another name for the same compound, highlighting its carbamate structure and silicon-based functional groups.
The uniqueness of this compound lies in its combination of ethenyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-ethenoxybutyl N-(3-triethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6Si/c1-5-19-13-9-10-14-20-16(18)17-12-11-15-24(21-6-2,22-7-3)23-8-4/h5H,1,6-15H2,2-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLQJPIPDWENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCCCOC=C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570196 |
Source


|
| Record name | 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159856-61-8 |
Source


|
| Record name | 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
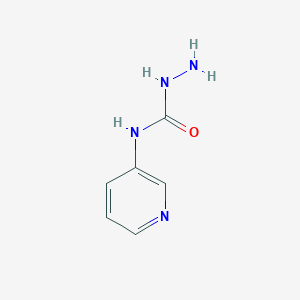
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
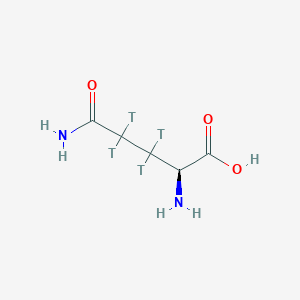
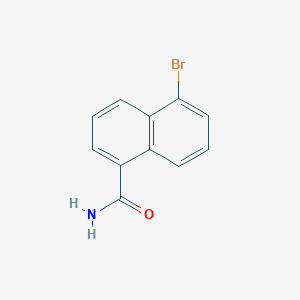
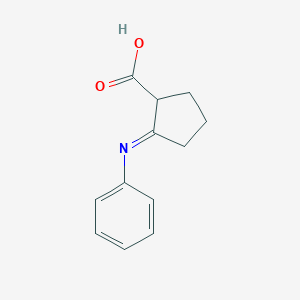
![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride](/img/structure/B65669.png)
